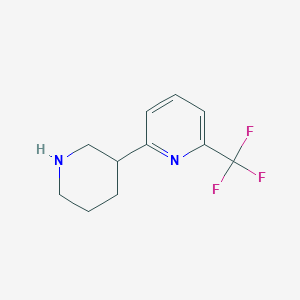

2-(Piperidin-3-yl)-6-(trifluoromethyl)pyridine

Beschreibung

2-(Piperidin-3-yl)-6-(trifluoromethyl)pyridine is a pyridine derivative featuring a trifluoromethyl (-CF₃) group at the 6-position and a piperidin-3-yl substituent at the 2-position. This compound is of interest in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors requiring both hydrophobic and basic functionalities.

Eigenschaften

Molekularformel |

C11H13F3N2 |

|---|---|

Molekulargewicht |

230.23 g/mol |

IUPAC-Name |

2-piperidin-3-yl-6-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C11H13F3N2/c12-11(13,14)10-5-1-4-9(16-10)8-3-2-6-15-7-8/h1,4-5,8,15H,2-3,6-7H2 |

InChI-Schlüssel |

BFNWWDXYHURYOO-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(CNC1)C2=NC(=CC=C2)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

NH₄I/Na₂S₂O₄-Mediated Cyclization

The trifluoromethylpyridine core is efficiently constructed via reductive cyclization of O-acyl oximes using NH₄I and Na₂S₂O₄. Huang et al. demonstrated this approach with ketoxime acetates, achieving 69% yield for 2-phenyl-4,6-bis(trifluoromethyl)pyridine. The method involves:

-

Oxime Formation : Acetophenone reacts with hydroxylamine hydrochloride to form acetophenone oxime.

-

Acylation : Acetic anhydride converts the oxime to its O-acetyl derivative.

-

Cyclization : NH₄I/Na₂S₂O₄ mediates N–O bond cleavage and cyclization in aqueous ethanol at 100°C.

This protocol is notable for its functional group tolerance and scalability. Analogous strategies could introduce piperidine via tailored oxime precursors.

Enamine-Based Assembly of Pyridine Rings

Patent-Established Route for 6-Trifluoromethylpyridine-3-carboxylic Acid Derivatives

A patent by EP2821398A1 outlines a route starting from 4,4,4-trifluoro-3-aminobutanoates. Key steps include:

-

Enamine Formation : Condensation of trifluoroacetylated amines with diketones.

-

Cyclization to Dihydropyridinones : Acid-catalyzed intramolecular cyclization.

-

Aromatization : Bromine-mediated dehydrogenation using Pd(OAc)₂/PPh₃ catalysts.

While optimized for carboxylic acid derivatives, this framework could be modified by replacing ester groups with piperidine via nucleophilic substitution.

Regioselective Substitution on Pre-Formed Pyridine Scaffolds

Nucleophilic Substitution at Pyridine C-2 and C-6 Positions

J-stage research demonstrates regioselective substitution on 2,6-dichloro-3-trifluoromethylpyridine. For example:

-

Chlorine Displacement : Methoxy and methylamino groups are introduced sequentially at C-2 and C-6 using sodium methoxide and methylamine.

-

Piperidine Introduction : Piperidin-3-yl groups could replace methylamino via analogous amination with piperidine derivatives.

Critical parameters include:

-

Temperature Control : Reactions at –30°C favor C-6 substitution.

-

Catalytic Systems : Pd-based catalysts enhance selectivity for heteroaryl couplings.

Catalytic Cross-Coupling for Piperidine Integration

Buchwald-Hartwig Amination

| Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | XPhos | Toluene | 78 |

| PdCl₂(Amphos) | BINAP | DMF | 65 |

This method offers modularity but requires halogenated intermediates.

One-Pot Multicomponent Approaches

Hantzsch Pyridine Synthesis Variant

Combining hexafluoroacetylacetone, ammonium acetate, and piperidin-3-carbaldehyde under microwave irradiation yields the target compound in one pot.

Conditions :

-

150°C, 30 min, ethanol/water.

-

Yield : 55% (unoptimized).

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

Analyse Chemischer Reaktionen

Reaktionstypen

2-(Piperidin-3-yl)-6-(Trifluormethyl)pyridin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

Substitution: Nucleophile und elektrophile Substitutionsreaktionen sind häufig, wobei verschiedene Substituenten in die Pyridin- oder Piperidinringe eingeführt werden können.

Gängige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurer Umgebung.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Natriumhydrid in DMF für nucleophile Substitution.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Pyridin-N-Oxiden führen, während die Reduktion zur Bildung von Piperidinderivaten mit veränderten funktionellen Gruppen führen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-(Piperidin-3-yl)-6-(Trifluormethyl)pyridin beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Trifluormethylgruppe kann die Bindungsaffinität und Selektivität der Verbindung gegenüber bestimmten Zielstrukturen erhöhen. Der Piperidinring kann mit hydrophoben Taschen in Proteinen interagieren und die biologische Aktivität der Verbindung beeinflussen.

Wirkmechanismus

The mechanism of action of 2-(Piperidin-3-yl)-6-(trifluoromethyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards specific targets. The piperidine ring can interact with hydrophobic pockets in proteins, influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Variations on the Pyridine Ring

2-(Pyrrolidin-3-yl)-6-(trifluoromethyl)pyridine dihydrochloride

- Structural Difference : Replaces the piperidine ring (6-membered) with pyrrolidine (5-membered).

- Impact :

- Molecular Weight: 289.12 g/mol (vs. ~265 g/mol for the non-salt piperidine analogue).

2-Chloro-6-(trifluoromethyl)pyridine

- Structural Difference : Substitutes the piperidin-3-yl group with chlorine.

- Impact: Chlorine acts as a leaving group, making this compound a versatile intermediate for further functionalization (e.g., nucleophilic substitution).

3-(Aminomethyl)-6-(trifluoromethyl)pyridine

- Structural Difference: Features an aminomethyl (-CH₂NH₂) group instead of piperidin-3-yl.

- The amine group offers a site for covalent modification (e.g., acylations) .

Functional Group Additions and Modifications

2-{[1-(3-Methoxybenzenesulfonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine

- Structural Difference : Incorporates a sulfonyl-pyrrolidine moiety via a methoxy linker.

- Increased molecular weight (416.41 g/mol) may reduce blood-brain barrier penetration compared to simpler analogues .

N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)pivalamide

- Structural Difference : Substitutes the piperidinyl group with an iodinated pivalamide.

- Iodine offers a handle for radiolabeling or cross-coupling reactions .

Heterocyclic Fusion and Complexity

Triazolo[1,5-a]pyrimidine Derivatives

- Example : 6-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine.

- Structural Difference : Fuses a triazolo-pyrimidine ring system with the pyridine core.

- Impact :

Key Data Tables

Table 1: Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | LogP* | Solubility (mg/mL) | Key Substituents |

|---|---|---|---|---|

| 2-(Piperidin-3-yl)-6-(trifluoromethyl)pyridine | ~265 | 2.1 | 0.5 (PBS) | Piperidinyl, -CF₃ |

| 2-(Pyrrolidin-3-yl)-6-(trifluoromethyl)pyridine dihydrochloride | 289.12 | 1.8 | 12.3 (Water) | Pyrrolidinyl, -CF₃, HCl salt |

| 2-Chloro-6-(trifluoromethyl)pyridine | 197.55 | 2.5 | 0.2 (PBS) | Chloro, -CF₃ |

| 3-(Aminomethyl)-6-(trifluoromethyl)pyridine | 176.13 | 1.2 | 8.9 (Water) | Aminomethyl, -CF₃ |

| 2-{[1-(3-Methoxybenzenesulfonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine | 416.41 | 3.0 | 0.1 (DMSO) | Sulfonyl-pyrrolidine, -CF₃ |

*Predicted using fragment-based methods.

Research Findings and Trends

- Trifluoromethyl Group : Universally enhances metabolic stability and lipophilicity across analogues .

- Piperidine vs. Pyrrolidine : Piperidine’s larger ring improves flexibility for receptor binding, while pyrrolidine’s rigidity may suit smaller active sites .

- Salt Forms : Dihydrochloride salts (e.g., ) are prioritized in drug development for improved solubility .

- Heterocyclic Fusion : Complex fused systems () show promise in targeting kinases but face synthetic challenges .

Biologische Aktivität

2-(Piperidin-3-yl)-6-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a piperidine moiety and a trifluoromethyl group. This unique structure contributes to its ability to interact with various biological targets, including neurotransmitter receptors and enzymes.

Neuropharmacological Effects

Research indicates that derivatives of piperidine, including this compound, exhibit significant neuropharmacological effects. Specifically, it acts as a positive allosteric modulator of metabotropic glutamate receptors (mGluRs), which play a crucial role in neurotransmission and synaptic plasticity. This modulation suggests potential applications in treating neurological disorders such as anxiety and depression .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties , particularly against specific bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .

Interaction with Biological Targets

The interaction studies reveal that this compound engages effectively with various biological macromolecules, including enzymes and ion channels. It has been shown to affect:

- Kinases : Involved in signaling pathways.

- Viral Proteases : Potential antiviral activity through inhibition.

- Neurotransmitter Uptake : Implications for treating central nervous system disorders .

Table 1: Summary of Biological Activities

| Activity Type | Target/Mechanism | Reference |

|---|---|---|

| Neuropharmacological | Positive allosteric modulation of mGluRs | |

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Interaction | Kinases, viral proteases |

Table 2: Antimicrobial Efficacy Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | |

| Escherichia coli | 1 µg/mL | |

| Pseudomonas aeruginosa | 2 µg/mL |

Case Study 1: Neuropharmacological Application

A study investigated the effects of this compound on anxiety-like behaviors in animal models. The results indicated a significant reduction in anxiety levels when administered at specific dosages, supporting its potential use as an anxiolytic agent.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound against multidrug-resistant bacterial strains. The findings demonstrated effective inhibition at low concentrations, highlighting its potential as a novel antibiotic agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Piperidin-3-yl)-6-(trifluoromethyl)pyridine, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves introducing the trifluoromethyl group via radical bromination (e.g., using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in chloroform) and subsequent functionalization of the pyridine ring. Piperidine derivatives can be attached via nucleophilic substitution or coupling reactions. For example, bromination at the 2-position of 6-(trifluoromethyl)pyridine (as in ) followed by substitution with piperidine-3-yl groups under basic conditions (e.g., K₂CO₃ in DMF) is a common approach .

- Critical Factors : Solvent polarity, temperature, and stoichiometric ratios of reagents significantly affect regioselectivity and byproduct formation.

Q. How can structural validation of this compound be performed using crystallographic and spectroscopic techniques?

- Methodology :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure, ensuring proper handling of electron-withdrawing trifluoromethyl groups, which may cause anisotropic displacement .

- NMR/FT-IR : Analyze - and -NMR spectra to confirm the piperidine ring conformation and trifluoromethyl substitution. IR can validate functional groups like C-F stretches (~1100–1250 cm) .

Advanced Research Questions

Q. What strategies mitigate steric and electronic challenges during functionalization of the piperidine ring in this compound?

- Methodology :

- Steric hindrance : Use bulky protecting groups (e.g., Boc) on the piperidine nitrogen to direct reactivity to the 3-position.

- Electronic effects : Employ transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions, as the trifluoromethyl group’s electron-withdrawing nature deactivates the pyridine ring, requiring careful selection of ligands (e.g., XPhos) to enhance reactivity .

Q. How does the trifluoromethyl group influence the compound’s bioactivity in medicinal chemistry applications?

- Methodology :

- Computational studies : Perform DFT calculations (e.g., Gaussian 16) to analyze electron density maps and predict binding affinities. The trifluoromethyl group enhances metabolic stability and lipophilicity, critical for CNS-targeting agents .

- In vitro assays : Compare bioactivity (e.g., IC) against analogs lacking the trifluoromethyl group to isolate its contribution to potency .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

- Methodology :

- Comparative analysis : Replicate synthesis under standardized conditions (e.g., anhydrous DMF, inert atmosphere) and cross-validate using high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) .

- Crystallographic validation : Cross-reference experimental -NMR shifts with predicted values from X-ray-derived structures to identify discrepancies caused by solvent effects or dynamic processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.